molecular formula C13H9NO5 B14911825 2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid

2-{5-[(E)-2-nitroethenyl]furan-2-yl}benzoic acid

Katalognummer: B14911825
Molekulargewicht: 259.21 g/mol
InChI-Schlüssel: SVEXRFQKTCOOPK-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid is an organic compound with the molecular formula C13H9NO5 It is characterized by the presence of a nitrovinyl group attached to a furan ring, which is further connected to a benzoic acid moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid typically involves the condensation of 2-nitrovinylfuran with benzoic acid derivatives. One common method includes the use of electrophilic aromatic substitution reactions, where the nitrovinyl group is introduced to the furan ring, followed by coupling with benzoic acid under controlled conditions . The reaction conditions often involve the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods

Industrial production of 2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. This includes the use of continuous flow reactors and advanced purification techniques to obtain the desired product with minimal impurities .

Analyse Chemischer Reaktionen

Types of Reactions

2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrovinyl group can yield nitro compounds, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Wissenschaftliche Forschungsanwendungen

2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid involves its interaction with specific molecular targets and pathways. The nitrovinyl group can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. These interactions can result in various biological effects, including antimicrobial activity and inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-(2-Nitrovinyl)benzoic acid
  • 3-(2-Nitrovinyl)benzoic acid
  • 4-(2-Nitrovinyl)benzoic acid

Uniqueness

2-[5-(2-Nitrovinyl)-2-furyl]benzoic acid is unique due to the presence of both a nitrovinyl group and a furan ring, which confer distinct chemical and biological properties.

Eigenschaften

Molekularformel

C13H9NO5

Molekulargewicht

259.21 g/mol

IUPAC-Name

2-[5-[(E)-2-nitroethenyl]furan-2-yl]benzoic acid

InChI

InChI=1S/C13H9NO5/c15-13(16)11-4-2-1-3-10(11)12-6-5-9(19-12)7-8-14(17)18/h1-8H,(H,15,16)/b8-7+

InChI-Schlüssel

SVEXRFQKTCOOPK-BQYQJAHWSA-N

Isomerische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)/C=C/[N+](=O)[O-])C(=O)O

Kanonische SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C=C[N+](=O)[O-])C(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.